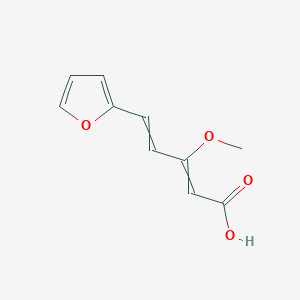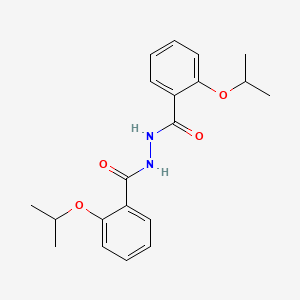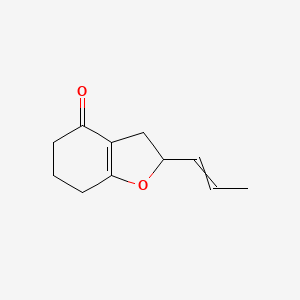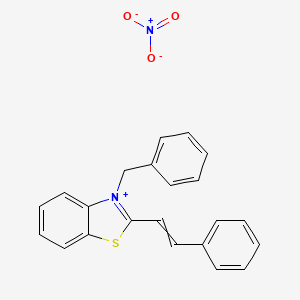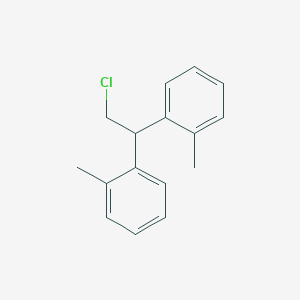![molecular formula C13H20O B14312923 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane CAS No. 113737-42-1](/img/structure/B14312923.png)
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H20O. It is a derivative of bicyclo[2.2.1]heptane, which is a bicyclic structure known for its rigidity and stability. The compound features a prop-2-yn-1-yloxy group attached to the bicyclo[2.2.1]heptane framework, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with 1,7,7-trimethylbicyclo[22
Reaction with Propargyl Alcohol: Camphor is reacted with propargyl alcohol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Purification: The product is then purified using standard techniques such as column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Applications De Recherche Scientifique
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane can be compared with similar compounds such as:
Camphor: A well-known compound with similar bicyclic structure but different functional groups.
Borneol: Another bicyclic compound with hydroxyl groups instead of the prop-2-yn-1-yloxy group.
Isoborneol: An isomer of borneol with similar properties but different spatial arrangement.
These comparisons highlight the uniqueness of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[22
Propriétés
Numéro CAS |
113737-42-1 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1,7,7-trimethyl-2-prop-2-ynoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H20O/c1-5-8-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10-11H,6-9H2,2-4H3 |
Clé InChI |
YLTFLHROYCEOSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OCC#C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
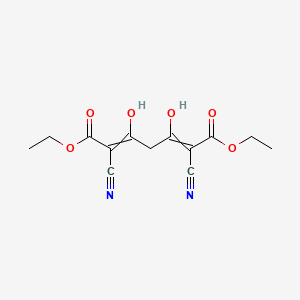
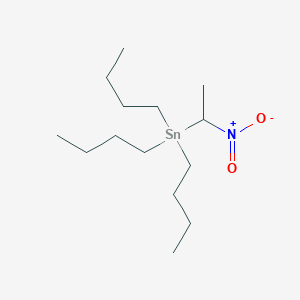
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
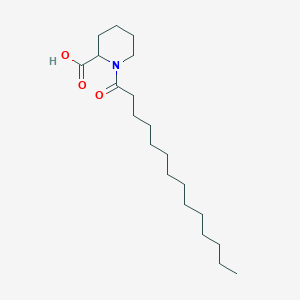
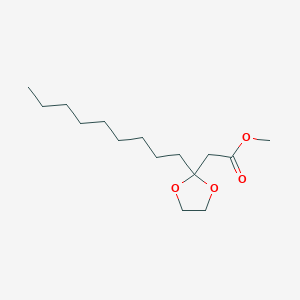

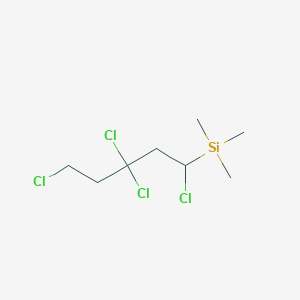
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
